6-Formyl-2,3-dimethoxybenzoic acid

Overview

Description

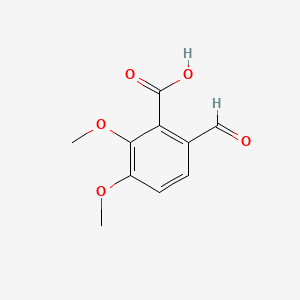

6-Formyl-2,3-dimethoxybenzoic acid is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of a formyl group and two methoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Formyl-2,3-dimethoxybenzoic acid typically involves the formylation of 2,3-dimethoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, where 2,3-dimethoxybenzoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Formyl-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: 2,3-Dimethoxyterephthalic acid.

Reduction: 6-Hydroxymethyl-2,3-dimethoxybenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-formyl-2,3-dimethoxybenzoic acid serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows researchers to explore various chemical transformations, including:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The formyl group can be reduced to a hydroxymethyl group.

- Substitution : The methoxy groups can undergo nucleophilic aromatic substitution.

Biology

The compound has shown potential in biological applications:

- Antioxidant Activity : Studies indicate that it exhibits significant antioxidant properties by scavenging free radicals. The electron-donating properties of the methoxy groups contribute to this activity.

-

Antimicrobial Activity : In vitro tests have demonstrated that this compound inhibits the growth of various pathogens. For example, it showed minimum inhibitory concentrations (MIC) against:

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL - Anticancer Activity : Recent studies have suggested that this compound may possess anticancer properties. It has been tested on various cancer cell lines (e.g., MCF-7 for breast cancer) and exhibited cytotoxic effects at concentrations between 10 to 100 µM .

Case Study on Antioxidant Activity

A study involving diabetic rats demonstrated that treatment with this compound led to reduced oxidative stress markers and improved metabolic profiles.

Antimicrobial Efficacy Study

In vitro tests showed significant inhibition of pathogenic bacteria growth when treated with the compound, indicating its potential as a therapeutic agent against infections.

Cancer Cell Line Study

Research revealed that cancer cells treated with this compound exhibited increased apoptosis levels compared to untreated controls. This suggests a mechanism involving the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 6-Formyl-2,3-dimethoxybenzoic acid depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the formyl group is converted to a hydroxymethyl group through the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific reaction and the reagents used.

Comparison with Similar Compounds

- 2-Formylbenzoic acid

- 3-Formylbenzoic acid

- 4-Formylbenzoic acid

- 2,3-Dimethoxybenzoic acid

- 2,4-Dimethoxybenzoic acid

Comparison: 6-Formyl-2,3-dimethoxybenzoic acid is unique due to the presence of both formyl and methoxy groups on the benzoic acid core. This combination of functional groups allows for a diverse range of chemical reactions and potential applications. In comparison, other formylbenzoic acids may lack the methoxy groups, limiting their reactivity and versatility. Similarly, other dimethoxybenzoic acids may lack the formyl group, reducing their potential for certain chemical transformations.

Biological Activity

6-Formyl-2,3-dimethoxybenzoic acid (FDMA) is an organic compound characterized by a formyl group and two methoxy groups attached to a benzoic acid core. Its molecular formula is C10H10O5, and it has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of FDMA, supported by various research findings, case studies, and data tables.

The chemical structure of FDMA allows it to undergo various reactions, including oxidation and reduction. The presence of the formyl group makes it reactive towards nucleophiles, while the methoxy groups enhance its solubility and potential biological interactions.

Antioxidant Properties

FDMA exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage. Studies have shown that compounds similar to FDMA can scavenge free radicals effectively:

- Mechanism : The antioxidant activity is attributed to the electron-donating properties of the methoxy groups, which stabilize free radicals through redox reactions.

- Comparative Studies : In experiments comparing FDMA with known antioxidants like vitamin E, FDMA demonstrated comparable efficacy in reducing oxidative stress markers in vitro.

Antimicrobial Activity

FDMA has also been evaluated for its antimicrobial properties against various pathogens:

- Tested Organisms : The compound was tested against Gram-positive and Gram-negative bacteria.

- Results : Inhibition zones were observed in bacterial cultures treated with FDMA, indicating its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL |

Anticancer Activity

Recent studies have indicated that FDMA may possess anticancer properties:

- Cell Lines Tested : Research involved various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).

- Findings : FDMA exhibited cytotoxic effects at concentrations ranging from 10 to 100 µM.

The biological activity of FDMA can be attributed to several mechanisms:

- Antioxidant Mechanism : The methoxy groups facilitate the donation of electrons to free radicals, thereby neutralizing them.

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell membranes is hypothesized as a key factor in its antimicrobial action.

- Anticancer Mechanism : Induction of apoptosis in cancer cells has been observed, potentially through the activation of caspase pathways.

Case Studies

Several case studies highlight the effectiveness of FDMA in biological applications:

- Case Study on Antioxidant Activity : A study demonstrated that treatment with FDMA reduced oxidative stress markers in diabetic rats, leading to improved metabolic profiles.

- Antimicrobial Efficacy Study : In vitro tests showed that FDMA significantly inhibited the growth of pathogenic bacteria responsible for common infections.

- Cancer Cell Line Study : A detailed analysis revealed that FDMA-treated cancer cells exhibited increased levels of apoptosis compared to untreated controls.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 6-Formyl-2,3-dimethoxybenzoic acid in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use personal protective equipment (PPE), including gloves and safety goggles, to avoid skin/eye contact (classified as H315, H319, H335) .

- Ventilation : Ensure adequate fume hood ventilation to prevent inhalation of dust or aerosols .

- Spill Management : Collect spills using non-sparking tools and dispose in sealed containers to avoid environmental contamination .

Q. How can researchers purify this compound post-synthesis?

- Methodological Answer :

- Solubility-Based Recrystallization : Utilize ethanol (EtOH) or diethyl ether (eth) due to the compound’s reported solubility in these solvents .

- Temperature Control : Recrystallize at 2–8°C under inert atmospheres to prevent decomposition .

Q. What key physical properties guide experimental design with this compound?

- Methodological Answer :

- Melting Point : 146–148°C (decomposition observed), requiring controlled heating during thermal analysis .

- Boiling Point : 386.3°C at 760 mmHg, relevant for distillation or sublimation under reduced pressure .

- Storage : Maintain at 2–8°C in inert, airtight containers to ensure stability .

Q. Which analytical techniques assess the purity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Monitor elution profiles using polar stationary phases.

- NMR Spectroscopy : Compare aromatic proton signals (e.g., formyl and methoxy groups) to reference spectra .

Advanced Research Questions

Q. What mechanistic insights explain halogen rearrangement during demethylation of brominated analogs?

- Methodological Answer :

- Reaction Pathway : Demethylation with HBr-HOAc induces bromine migration via intermediate debromination-rebromination steps. For example, 6-bromo-2,3-dimethoxybenzoic acid forms 5-bromo-2,3-dihydroxybenzoic acid due to ortho-carboxylic acid group stabilization .

- Substituent Influence : Halogen migration is favored when the halogen is para to a hydroxyl group post-demethylation .

Q. How can spectroscopic methods be optimized for structural elucidation of derivatives?

- Methodological Answer :

- 1H NMR : Assign peaks using DMSO-d6 to resolve formyl (δ ~9.8–10.2 ppm) and methoxy (δ ~3.8–4.0 ppm) protons. Integrate coupling patterns to confirm substitution positions .

- X-Ray Crystallography : Use SHELXL for refinement, leveraging high-resolution data to resolve electron density maps of the aromatic core .

Q. What strategies mitigate respiratory irritation risks during prolonged exposure?

- Methodological Answer :

- Engineering Controls : Implement local exhaust ventilation and HEPA filtration to reduce airborne particulates .

- Toxicological Monitoring : Conduct periodic air sampling and compare against OSHA’s permissible exposure limits (PELs) for carboxylic acids .

Q. How does the ortho-carboxylic acid group influence electrophilic substitution reactions?

- Methodological Answer :

- Directing Effects : The carboxylic acid group deactivates the ring, directing electrophiles to meta/para positions relative to itself.

- Steric Hindrance : Ortho-substituents (e.g., methoxy groups) limit accessibility, favoring regioselective nitration or halogenation at the 5-position .

Q. What decomposition products form under thermal stress, and how are they characterized?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identify mass loss events at >200°C, correlating with CO and NOx release .

- GC-MS : Detect volatile decomposition products (e.g., hydrogen bromide, formic acid) using inert column phases .

Q. How can computational methods predict the compound’s reactivity in biphasic systems?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Solvent Modeling : Use COSMO-RS to simulate partitioning behavior in water-organic solvent mixtures, despite limited experimental log P data .

Properties

IUPAC Name |

6-formyl-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-11)8(10(12)13)9(7)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXXOIGTXJOVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870580 | |

| Record name | Opianic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-05-1 | |

| Record name | 6-Formyl-2,3-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opianic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opianic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Opianic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxyphthalaldehydic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OPIANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y12S106OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.